molecular formula C12H6Cl4Na2O8S2 B1601871 disodium;3,5-dichloro-2-oxidobenzenesulfonate CAS No. 95041-38-6

disodium;3,5-dichloro-2-oxidobenzenesulfonate

Cat. No.: B1601871
CAS No.: 95041-38-6
M. Wt: 530.1 g/mol
InChI Key: GYEUKMWNRDYFEA-UHFFFAOYSA-L
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Description

Disodium;3,5-dichloro-2-oxidobenzenesulfonate is a chemical compound with the molecular formula C6H2Cl2Na2O4S and a molecular weight of 287.03 g/mol . . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be used in conjunction with 4-aminoantipyrine (4-aap) and hydrogen peroxide (h2o2) for chromogenic quantitation of peroxidase in coupled enzyme reactions . Peroxidase is an enzyme that plays a crucial role in various biological processes, including the metabolism of reactive oxygen species.

Mode of Action

HDCBS, Disodium Salt is a component of the Trinder reagent, which is used to measure the production of hydrogen peroxide in conjunction with peroxidase . The compound interacts with its targets in a way that allows for the colorimetric quantification of peroxidase activity.

Result of Action

The primary result of the action of HDCBS, Disodium Salt is the generation of a color change that allows for the quantification of peroxidase activity . This can provide valuable information about the status of biochemical pathways involving peroxidase and reactive oxygen species.

Action Environment

The action of HDCBS, Disodium Salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction . Additionally, the presence of other substances in the reaction mixture can potentially interfere with the reaction. Therefore, careful control of the reaction environment is necessary to ensure accurate results.

Biochemical Analysis

Biochemical Properties

Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) plays a significant role in biochemical reactions, particularly in the chromogenic quantitation of uric acid in serum and urine samples. This compound interacts with enzymes such as peroxidase from horseradish and 4-aminoantipyrine in the presence of hydrogen peroxide to produce a chromogenic reaction . The interaction between benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) and these enzymes results in the formation of a colored complex, which can be measured spectrophotometrically to determine the concentration of uric acid.

Molecular Mechanism

At the molecular level, benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) exerts its effects through its interactions with enzymes and other biomolecules. The compound acts as a substrate in chromogenic reactions, where it binds to enzymes such as peroxidase and reacts with hydrogen peroxide and 4-aminoantipyrine to form a colored complex . This reaction involves the transfer of electrons and the formation of a stable product that can be measured spectrophotometrically. The binding interactions and subsequent reactions are crucial for the accurate quantitation of metabolites in biochemical assays.

Metabolic Pathways

Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) is involved in metabolic pathways related to the quantitation of uric acid. The compound interacts with enzymes such as peroxidase and 4-aminoantipyrine in the presence of hydrogen peroxide to produce a chromogenic reaction . This reaction is part of a metabolic pathway that allows for the accurate measurement of uric acid levels in biological samples.

Chemical Reactions Analysis

Disodium;3,5-dichloro-2-oxidobenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;3,5-dichloro-2-oxidobenzenesulfonate is widely used in scientific research, including:

Properties

CAS No.

95041-38-6

Molecular Formula

C12H6Cl4Na2O8S2

Molecular Weight

530.1 g/mol

IUPAC Name

disodium;3,5-dichloro-2-hydroxybenzenesulfonate

InChI

InChI=1S/2C6H4Cl2O4S.2Na/c2*7-3-1-4(8)6(9)5(2-3)13(10,11)12;;/h2*1-2,9H,(H,10,11,12);;/q;;2*+1/p-2

InChI Key

GYEUKMWNRDYFEA-UHFFFAOYSA-L

SMILES

C1=C(C=C(C(=C1S(=O)(=O)[O-])[O-])Cl)Cl.[Na+].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+].[Na+]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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